2H-1,3-Thiazine-2,4(3H)-dione, 3,3'-(1,4-butanediyl)bis(dihydro-
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Overview
Description
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiourea and α-haloketones under acidic or basic conditions.
Condensation Reactions: Combining dicarbonyl compounds with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form sulfoxides or sulfones.
Reduction: Using reducing agents to convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogenation, alkylation, or acylation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Substitution: Introduction of various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) involves its interaction with molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Thiazine-2,4(3H)-dione: A simpler analog without the butanediyl linkage.
1,3-Thiazolidine-2,4-dione: A related compound with a different ring structure.
Thiazole Derivatives: Compounds with a similar sulfur-nitrogen ring but different substituents.
Uniqueness
2H-1,3-Thiazine-2,4(3H)-dione, 3,3’-(1,4-butanediyl)bis(dihydro-) is unique due to its specific ring structure and the presence of the butanediyl linkage, which may confer distinct chemical and biological properties.
Properties
CAS No. |
104746-33-0 |
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Molecular Formula |
C12H16N2O4S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-[4-(2,4-dioxo-1,3-thiazinan-3-yl)butyl]-1,3-thiazinane-2,4-dione |
InChI |
InChI=1S/C12H16N2O4S2/c15-9-3-7-19-11(17)13(9)5-1-2-6-14-10(16)4-8-20-12(14)18/h1-8H2 |
InChI Key |
BOZLLIJVYKNKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)N(C1=O)CCCCN2C(=O)CCSC2=O |
Origin of Product |
United States |
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